6-Aminopyrido[2,3-b]pyrazin-3(4H)-one
Description
Properties
IUPAC Name |
6-amino-4H-pyrido[2,3-b]pyrazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-5-2-1-4-7(10-5)11-6(12)3-9-4/h1-3H,(H3,8,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAKGJJWHNVTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726812 | |
| Record name | 6-Aminopyrido[2,3-b]pyrazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874493-61-5 | |
| Record name | 6-Aminopyrido[2,3-b]pyrazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-3H,4H-pyrido[2,3-b]pyrazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyrido[2,3-b]pyrazin-3(4H)-one typically involves multicomponent reactions. One common method includes the condensation of appropriate pyridine and pyrazine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 6-Aminopyrido[2,3-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrido[2,3-b]pyrazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds related to 6-aminopyrido[2,3-b]pyrazin-3(4H)-one exhibit significant potential as anticancer agents. For instance, pyrido[3,2-d]pyrimidines have been identified as potent inhibitors of HPK1 (hematopoietic progenitor kinase 1), which plays a crucial role in cancer and inflammatory pathways. These compounds could be utilized to develop new therapies for cancer treatment by targeting specific signaling pathways involved in tumor growth and metastasis .
Enzyme Inhibition
The compound has shown promise as an α-glucosidase inhibitor, which is vital for managing type 2 diabetes mellitus. A study demonstrated that derivatives of this compound exhibited IC50 values significantly lower than acarbose, a standard α-glucosidase inhibitor. This suggests that this compound and its derivatives could be developed into effective antidiabetic medications .
Optoelectronic Devices
Research into pyrido[2,3-b]pyrazine-based donor–acceptor–donor (D–A–D) molecules has highlighted their tunable opto-electrochemical properties. These materials are synthesized using this compound derivatives and have shown potential applications in organic electronics, specifically in organic light-emitting diodes (OLEDs). The aggregation-induced emission (AIE) properties of these compounds make them suitable for use in high-performance optoelectronic devices .
Synthesis and Characterization
The synthesis of this compound derivatives has been extensively studied to understand their biological activity better. Various synthetic routes have been explored, including the reaction of α-azidochalcones with 3-aminopyrazoles to yield highly substituted products with promising biological activities. Structure-activity relationship (SAR) studies have provided insights into how modifications to the chemical structure can enhance potency against specific targets such as α-glucosidase and cancer cell lines .
Case Studies
Mechanism of Action
The mechanism of action of 6-Aminopyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Pyrido[2,3-b]pyrazin-3(4H)-one Derivatives
Non-Pyrido Heterocycles
Key Insights :
- Substituent Impact: The 6-amino group in the pyrido-pyrazinone core enhances both enzyme inhibition and antioxidant activity compared to halogenated analogues (e.g., 6-chloro). Phenolic hydroxyl groups at C2 improve radical scavenging by stabilizing reactive intermediates .
- Core Flexibility: Pyrido-pyrazinones exhibit superior ALR2 inhibition over purine-based derivatives (e.g., 9H-purin-6-amine) due to their planar structure, which fits better into the enzyme’s hydrophobic pocket .
FGFR Inhibitors: Heterocyclic Analogues
| Compound | Core Structure | Target (IC₅₀) | Application |
|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine (4h) | Pyrrolopyridine | FGFR1: 7 nM, FGFR2: 9 nM | Cancer therapy |
| 6-Aminopyrido-pyrazinone | Pyrido-pyrazinone | N/A | Diabetic complications |
Comparison :
- Biological Targets: While 6-aminopyrido-pyrazinone targets metabolic enzymes (ALR2), pyrrolo-pyridine derivatives like 4h inhibit tyrosine kinases (FGFR1–3), highlighting structural versatility in heterocycles for divergent therapeutic pathways .
- Potency: FGFR inhibitors achieve nanomolar IC₅₀ values due to optimized hydrophobic interactions, whereas pyrido-pyrazinones prioritize dual functionality (enzyme inhibition + antioxidant effects) .
Biological Activity
6-Aminopyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound characterized by a fused pyridine and pyrazine ring system. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, synthesis methods, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions. One common approach is the condensation of appropriate pyridine and pyrazine derivatives under controlled conditions. This reaction often requires specific catalysts and solvents to optimize yield and purity.
Key Synthetic Routes:
- Condensation Reactions: Involves combining pyridine and pyrazine derivatives.
- Catalysts Used: Transition metals or acids to facilitate reaction.
- Industrial Methods: Large-scale synthesis may use continuous flow reactors for efficiency.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to anti-proliferative effects in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its potential to inhibit various cancer cell lines, including breast adenocarcinoma (MCF7) and chronic myelogenous leukemia (K562) cells.
Table 1: Anticancer Activity Against Human Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | >50 | CDK inhibition |
| This compound | K562 | >50 | CDK inhibition |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%. Values greater than 50 µM suggest limited potency under tested conditions.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have indicated that it disrupts bacterial membrane integrity, leading to cell lysis.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
Case Studies
- Anticancer Study : A study evaluated the efficacy of several derivatives of this compound against MCF7 and K562 cell lines. Although none exhibited significant cytotoxicity at lower concentrations, higher concentrations showed potential for further development as anticancer agents .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of the compound against foodborne pathogens. The results indicated that it effectively destroyed the cytoplasmic membrane of bacteria such as Staphylococcus aureus and Escherichia coli .
Q & A
Q. Q1. What are the recommended synthesis routes for 6-aminopyrido[2,3-b]pyrazin-3(4H)-one?
Methodological Answer: A common approach involves condensation reactions of pyrazinone precursors with appropriate amines. For example:
- Nitrobenzyl derivatization : Scheme 5 in describes the synthesis of 2-(2-nitrobenzyl)pyrido[2,3-b]pyrazin-3(4H)-one via nitro group reduction and subsequent functionalization. This method can be adapted by substituting reagents to introduce the 6-amino group .
- Hydrazinyl derivatives : Zhang et al. () synthesized 2-hydrazinylpyrido[2,3-b]pyrazin-3(4H)-one derivatives through hydrazine substitution, which could be modified to target the 6-amino position by adjusting reaction conditions .
Q. Key Considerations :
Q. Q2. How should researchers handle safety concerns during synthesis and handling?
Methodological Answer:
- Personal Protective Equipment (PPE) :
- Ventilation : Ensure local exhaust ventilation in synthesis areas to mitigate aerosolized particles () .
- Spill management : Avoid water flushing; use absorbent materials (e.g., vermiculite) and dispose of waste as hazardous chemical residue () .
Advanced Research Questions
Q. Q3. What structure-activity relationships (SAR) have been identified for pyrido[2,3-b]pyrazin-3(4H)-one derivatives?
Methodological Answer:
- Amino group positioning : Substitution at the 2- or 6-position significantly impacts biological activity. For example:
- Substituent effects :
Q. SAR Table :
| Substituent Position | Functional Group | Biological Activity | Reference |
|---|---|---|---|
| 2-Amino | -NH₂ | Cytotoxicity | |
| 6-Amino | -NH₂ | Enzyme inhibition | |
| 3-Methoxy | -OCH₃ | Improved solubility |
Q. Q4. How can researchers resolve contradictions in toxicological data for this compound?
Methodological Answer:
Q. Q5. What analytical methods are recommended for characterizing purity and stability?
Methodological Answer:
- Purity assessment :
- Stability testing :
Q. Q6. How can researchers optimize in vitro biological activity assays for this compound?
Methodological Answer:
- Cell-based assays :
- Dose-response curves :
- Test concentrations ranging from 1 nM to 100 µM to capture full activity profiles.
- Include positive controls (e.g., quercetin for antioxidant assays in ) .
Data Contradiction Analysis
Q. Q7. How should discrepancies in molecular weight or CAS entries be addressed?
Methodological Answer:
- Cross-validation :
- Literature review :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
